The current research primarily focuses on the potential anticancer activity of 2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile. A study screened this compound against a panel of 60 cancer cell lines within the framework of the Developmental Therapeutic Program of the National Cancer Institute (DTP, NCI, Bethesda, Maryland, USA) .
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4